molecular formula C14H15NO4 B2844729 (1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2387569-13-1

(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2844729
CAS No.: 2387569-13-1
M. Wt: 261.277
InChI Key: PFDGXQWRURTLMD-BXUZGUMPSA-N
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Description

“(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a derivative of 3-azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . In a review, recent advances in the efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives since 2010 were discussed, emphasizing the scope of substrates and synthesis’ applications, as well as the mechanisms of these reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for a similar compound, “(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, is 1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1 .


Chemical Reactions Analysis

The synthesis of these derivatives involves various transition-metal-catalyzed and transition-metal-free catalytic systems . The reactions involve nucleophilic attack on the carbonyl group, proton transfer, and leaving group removal .

Scientific Research Applications

Synthesis and Stereochemistry

This compound is related to the synthesis of stereochemically complex structures and intermediates for further chemical transformations. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrates the ability to control stereochemistry in the synthesis of unnatural amino acids, which are pivotal in drug design and development (Bakonyi et al., 2013). Such control over stereochemistry is crucial for the synthesis of biologically active molecules, where the spatial arrangement of atoms can significantly impact the interaction with biological targets.

Conformational Studies

The compound and its analogs serve as core structures for conformational studies, helping to understand the spatial arrangements that contribute to biological activity. For example, the study on two distinct conformations of GABA (γ-aminobutyric acid) locked by embedding in the bicyclo[3.1.0]hexane core structure sheds light on how conformational locking can influence biological activity and receptor interaction (Jimeno et al., 2011). Such research is fundamental in the design of novel therapeutic agents that can selectively target specific biological pathways.

Building Blocks for Drug Discovery

The related structures of "(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid" are valuable in the synthesis of complex molecules for drug discovery. For example, the synthesis of constrained beta-proline analogues explores the influence of acid geometry in organocatalytic aldol reactions, highlighting the role of these compounds in facilitating selective chemical reactions (Armstrong et al., 2009). Such research underscores the importance of these compounds as versatile intermediates in the development of catalytic methods for synthesizing biologically active molecules.

Peptidomimetics and Drug Design

These compounds are integral in the development of peptidomimetics, where they act as non-natural amino acid analogues to mimic the structure and function of peptides in biological systems. The synthesis of gram-scale 3,5-methanonipecotic acid, a nonchiral bicyclic β-amino acid, exemplifies the potential of these compounds in peptide engineering and peptidomimetic drug design, offering a pathway to novel therapeutic agents (Tymtsunik et al., 2013). These molecules provide a structural framework for designing drugs with improved specificity, stability, and bioavailability.

Future Directions

The synthesis of these derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop novel, efficient, and green methods for the synthesis of these derivatives .

Properties

IUPAC Name

(1S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGXQWRURTLMD-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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